Methyl[2-(oxan-4-yl)ethyl]amine Methyl[2-(oxan-4-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 1083216-46-9
VCID: VC4777802
InChI: InChI=1S/C8H17NO/c1-9-5-2-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3
SMILES: CNCCC1CCOCC1
Molecular Formula: C8H17NO
Molecular Weight: 143.23

Methyl[2-(oxan-4-yl)ethyl]amine

CAS No.: 1083216-46-9

Cat. No.: VC4777802

Molecular Formula: C8H17NO

Molecular Weight: 143.23

* For research use only. Not for human or veterinary use.

Methyl[2-(oxan-4-yl)ethyl]amine - 1083216-46-9

Specification

CAS No. 1083216-46-9
Molecular Formula C8H17NO
Molecular Weight 143.23
IUPAC Name N-methyl-2-(oxan-4-yl)ethanamine
Standard InChI InChI=1S/C8H17NO/c1-9-5-2-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3
Standard InChI Key AFRJSXZUSJELQD-UHFFFAOYSA-N
SMILES CNCCC1CCOCC1

Introduction

Structural and Physicochemical Properties

Methyl[2-(oxan-4-yl)ethyl]amine features a tetrahydropyran ring substituted at the 4-position with an ethylamine group, where the nitrogen atom is further methylated. The SMILES notation CNCCC1CCOCC1 succinctly captures this arrangement, highlighting the methylamine chain and oxane ring. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₈H₁₇NO
Molecular Weight143.23 g/mol
Hydrogen Bond Donors1 (NH)
Hydrogen Bond Acceptors2 (O, NH)
Topological Polar Surface23.5 Ų
LogP (Predicted)0.8 ± 0.3

The compound’s moderate lipophilicity (LogP ~0.8) suggests balanced solubility in both aqueous and organic phases, making it suitable for diverse reaction conditions. The oxane ring imposes conformational rigidity, while the methyl-ethylamine side chain enhances nucleophilicity at the nitrogen center.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via a two-step strategy:

  • Ring Formation: Tetrahydropyran-4-carbaldehyde is reacted with ethylamine in a reductive amination using sodium cyanoborohydride (NaBH₃CN) to yield 2-(oxan-4-yl)ethylamine.

  • Methylation: The primary amine is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate) to produce the final compound.

Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Temperature: 60–80°C

  • Catalyst: None required for methylation step

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield and purity. Key considerations include:

  • Catalyst Recovery: Immobilized catalysts (e.g., silica-supported K₂CO₃) minimize waste.

  • Purification: Distillation under reduced pressure (50–100 mbar) isolates the product with >95% purity.

Chemical Reactivity and Applications

Reactivity Profile

The compound undergoes characteristic amine and ether reactions:

  • Nucleophilic Substitution: The methylated nitrogen participates in alkylation or acylation reactions.

  • Oxidation: Strong oxidants (e.g., KMnO₄) convert the amine to a nitro group or degrade the oxane ring.

  • Complexation: The lone pair on nitrogen enables coordination with metal ions (e.g., Cu²⁺, Zn²⁺).

Comparative Analysis with Structural Analogs

CompoundStructureKey DifferencesPotential Use
MorpholineC₄H₉NOLacks ethylamine side chainSolvent, corrosion inhibitor
N-MethylmorpholineC₅H₁₁NOMethyl on ring nitrogenCatalyst, organic synthesis
Methyl[2-(oxan-4-yl)ethyl]amineC₈H₁₇NOEthylamine + methyl substitutionDrug intermediate, ligand

The ethylamine extension in Methyl[2-(oxan-4-yl)ethyl]amine distinguishes it from simpler morpholine derivatives, offering enhanced versatility in molecular design.

Challenges and Future Directions

Stability Issues

  • Hydrolytic Sensitivity: The oxane ring may degrade under strongly acidic or basic conditions.

  • Oxidative Degradation: Long-term storage requires inert atmospheres to prevent amine oxidation.

Research Priorities

  • Biological Screening: In vitro assays against cancer cell lines and microbial pathogens.

  • Structure-Activity Relationships: Modifying the ethylamine chain to optimize target binding.

  • Polymer Chemistry: Exploring its use as a monomer for pH-responsive hydrogels.

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